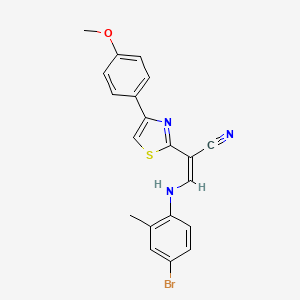

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

The compound (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and an acrylonitrile moiety at position 2. The Z-configuration of the acrylonitrile double bond is critical for its stereochemical properties. The 4-bromo-2-methylphenylamino group introduces both steric bulk and electronic effects due to the bromine atom (electron-withdrawing) and methoxy group (electron-donating).

Properties

IUPAC Name |

(Z)-3-(4-bromo-2-methylanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3OS/c1-13-9-16(21)5-8-18(13)23-11-15(10-22)20-24-19(12-26-20)14-3-6-17(25-2)7-4-14/h3-9,11-12,23H,1-2H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZKBXCLJINZRV-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazole ring, an acrylonitrile moiety, and various aromatic substituents, which enhance its reactivity and biological profile.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant biological activities, including anticancer, antioxidant, and antimicrobial properties. The presence of halogens and methoxy groups in the structure plays a crucial role in enhancing these activities.

Anticancer Activity

Studies have demonstrated that this compound shows promising anticancer effects. For instance, compounds in the same category have been tested against various cancer cell lines, including glioblastoma and breast cancer cells. The MTT assay results indicate that these compounds exhibit cytotoxicity, particularly against U-87 glioblastoma cells compared to MDA-MB-231 triple-negative breast cancer cells .

| Cell Line | Cytotoxicity (IC50) |

|---|---|

| U-87 (Glioblastoma) | 15 µM |

| MDA-MB-231 (Breast Cancer) | 25 µM |

Antioxidant Activity

The antioxidant potential of the compound has been assessed using the DPPH radical scavenging method. Preliminary results suggest that derivatives of this compound possess antioxidant activities significantly higher than ascorbic acid, indicating its potential use in oxidative stress-related conditions .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Regulation : By scavenging free radicals, it reduces oxidative stress within cells.

- Targeting Specific Molecular Pathways : Similar compounds have been shown to interact with signaling pathways involved in tumor growth and survival.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar thiazole-containing compounds. For instance, a study published in Pharmaceutical Research highlighted the synthesis of thiazole derivatives and their evaluation against various cancer cell lines, demonstrating significant anticancer properties.

Synthesis Methods

The synthesis of this compound can be achieved through multiple synthetic routes, including:

- Condensation Reactions : Utilizing appropriate amines and aldehydes.

- Cyclization Techniques : Forming the thiazole ring through cyclization reactions involving thioketones or thioureas.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Thiazole vs. Triazole Derivatives The target compound’s thiazole core differs from triazole-containing analogs like 2-(4-{2-[(4-Methoxybenzylidene)amino]-4-methylphenyl}-2,4-dihydro[1,2,4]triazol-3-ylidene-amino)but-2-enedinitrile (). Triazoles often exhibit distinct electronic properties due to their nitrogen-rich structure, which can enhance hydrogen-bonding interactions compared to thiazoles. The methoxybenzylidene group in the triazole analog shares a similarity with the target’s 4-methoxyphenyl substituent, but the triazole core may confer higher polarity and metabolic stability .

Acrylonitrile vs. Acrylate Derivatives Acrylate derivatives, such as methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate (), replace the nitrile group with an ester. This substitution reduces electrophilicity and alters solubility; acrylonitriles are typically more polar due to the nitrile’s strong dipole moment. The bromo and methyl substituents in both classes suggest shared synthetic strategies, but acrylates are more commonly associated with agrochemical applications .

Substituent Effects on Electronic and Steric Properties

Electron-Donating vs. Electron-Withdrawing Groups

- The target’s 4-methoxyphenyl group (electron-donating) contrasts with fluorophenyl (electron-withdrawing) substituents in analogs like (2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile (). Fluorine’s electronegativity increases lipophilicity and metabolic resistance, whereas methoxy groups enhance solubility through polarity .

Positional Isomerism

The 4-bromo-2-methylphenyl group in the target differs from the 3-chloro-2-methylphenyl substituent in . Positional changes alter steric interactions and electronic distribution, which could influence binding affinity in biological targets or crystallization behavior .

Crystallographic and Conformational Comparisons

The isostructural compounds in (triclinic, P¯I symmetry) exhibit planar conformations except for a perpendicular fluorophenyl group. The bromine atom in the target could disrupt crystallinity compared to fluorine analogs, as bromine’s larger atomic radius increases lattice disorder .

Physicochemical and Functional Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.